4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside
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Overview
Description
4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside: is a synthetic compound that serves as a chromogenic substrate for the detection and quantification of glycosidases, such as fucosidases and galactosidases . This compound is particularly valuable in biochemical assays due to its ability to release a chromophore upon enzymatic cleavage, facilitating colorimetric analysis .
Mechanism of Action
Target of Action
4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside primarily targets glycosidases , specifically fucosidases and galactosidases . These enzymes are crucial in the hydrolysis of glycosidic bonds in complex carbohydrates, playing a significant role in various biological processes, including cellular communication and metabolism .
Mode of Action
The compound acts as a substrate for fucosidases and galactosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties, thereby allowing the assessment of enzyme activity .
Biochemical Pathways
The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside affects the lysosomal degradation pathway . This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by the cell. Disruptions in this pathway can lead to lysosomal storage disorders, highlighting the importance of studying these enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor, such as a fucosylated galactose derivative. The reaction is often catalyzed by a Lewis acid or a glycosyltransferase enzyme under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While the primary reaction of interest is hydrolysis, the nitro group in 4-nitrophenyl can also undergo reduction to form amino derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using fucosidases or galactosidases under buffered conditions.
Reduction: Chemical reduction using reducing agents such as sodium dithionite or catalytic hydrogenation.
Major Products:
Hydrolysis: 4-Nitrophenol and the corresponding disaccharide.
Reduction: Amino derivatives of 4-nitrophenol.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of glycosidases .
- Employed in the synthesis of complex carbohydrates and glycoconjugates for research purposes.
Biology:
- Utilized in the investigation of glycosidase activity in various biological samples, including tissues and cell lysates .
- Helps in understanding the role of glycosidases in metabolic pathways and disease mechanisms.
Medicine:
- Applied in diagnostic assays to detect glycosidase deficiencies associated with lysosomal storage disorders.
- Used in the development of enzyme replacement therapies and inhibitors for glycosidase-related diseases .
Industry:
Comparison with Similar Compounds
- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside
Comparison:
- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases .
- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside differs in the anomeric configuration of the galactose moiety, which may affect its recognition by certain glycosidases .
- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside contains an additional acetamido group, which can influence its reactivity and specificity in enzymatic assays .
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-FNTPIXKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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